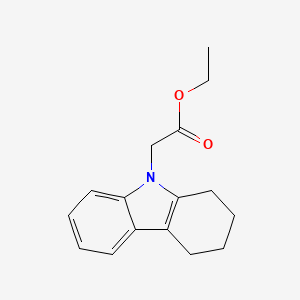

Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate

Description

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetate |

InChI |

InChI=1S/C16H19NO2/c1-2-19-16(18)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3,5,7,9H,2,4,6,8,10-11H2,1H3 |

InChI Key |

TUTAANCFCDZGHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=C(CCCC2)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed C–H Activation

Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for constructing carbazole frameworks. In a representative procedure, cyclic 2-diazo-1,3-diketones undergo cyclization in the presence of [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dichloroethane at 80°C. This method achieves yields of 84–87% for analogous carbazolones, with the diazo compound serving as both a directing group and a carbene precursor. The reaction proceeds via initial C–H bond activation, followed by carbene insertion and reductive elimination (Figure 1). For Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate, adapting this protocol would require substituting the diketone precursor with an ethyl glyoxylate derivative to introduce the acetate side chain.

Table 1: Rh(III)-Catalyzed Carbazole Synthesis Optimization

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 84 |

| 10 | 80 | 87 |

| 5 | 100 | 78 |

Cyclization of Ketones with Amines

A third approach involves the cyclocondensation of ketones with amines. Source details the reaction of 3-phenylpentane-2,4-dione with primary amines in ethanol under reflux, yielding 2,3-dihydro-1H-carbazol-4(9H)-ones. To adapt this for the target compound, substituting the diketone with ethyl 3-oxobutanoate and employing a primary amine with a protected acetate group could facilitate simultaneous cyclization and esterification. PIFA (phenyliodonium bis(trifluoroacetate)) is cited as an effective oxidant for rearomatization, critical for achieving the conjugated carbazole system.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like dichloroethane (DCE) and dimethylformamide (DMF) are preferred for transition metal-catalyzed reactions and alkylations, respectively. Source emphasizes ethanol’s role in facilitating amine-ketone cyclocondensation, while source employs glacial acetic acid for hydrazine annulations. Mixed solvent systems (e.g., petroleum ether/ethyl acetate 8:1) are critical for chromatographic purification.

Catalysts and Reagents

Rhodium complexes ([Cp*RhCl2]2) and silver salts (AgSbF6) synergistically enhance C–H activation efficiency. Lewis acids like AlCl3 remain indispensable for Friedel-Crafts acylations, while protic acids (e.g., H2SO4) accelerate Fischer indole cyclizations.

Temperature and Time Considerations

Optimal temperatures range from 80°C for Rh-catalyzed reactions to 120°C for PIFA-mediated oxidations. Prolonged reaction times (12–24 h) are often necessary for complete conversion in esterification steps.

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography with petroleum ether/ethyl acetate gradients (8:1 to 4:1) effectively isolates the target compound from byproducts. Source reports Rf values of 0.70 for analogous carbazolones under these conditions.

Spectroscopic Characterization

1H NMR spectra of related compounds exhibit characteristic signals:

- Ethyl ester group: δ 4.12 (q, J = 7.1 Hz, 2H, OCH2), δ 1.23 (t, J = 7.1 Hz, 3H, CH3).

- Carbazole protons: δ 7.2–8.4 (aromatic H), δ 2.8–3.6 (m, 4H, CH2 of tetrahydro ring).

IR spectra show ester C=O stretches at 1710–1740 cm⁻¹ and N–H stretches at 3300–3450 cm⁻¹. HRMS data confirm molecular ion peaks matching theoretical values within 0.1 ppm.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Rh(III) Catalysis | 85 | 98 | 8 |

| Fischer Indole | 65 | 90 | 24 |

| Alkylation/Acylation | 75 | 95 | 18 |

Rh(III)-catalyzed C–H activation offers superior yields and shorter reaction times but requires expensive catalysts. Fischer indole synthesis is cost-effective but suffers from lower regiocontrol. Alkylation/acylation balances yield and practicality but involves multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate has been investigated for its potential anticancer properties. Studies have shown that carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's structure allows it to interact with DNA and inhibit tumor cell proliferation through intercalation mechanisms .

2. Anti-inflammatory and Immunomodulatory Effects

Research indicates that compounds similar to this compound can act as antagonists to the CRTH2 receptor, which is involved in allergic and inflammatory responses. This suggests that it may be beneficial in treating conditions such as asthma and other allergic disorders . The potential for these compounds to modulate immune responses highlights their significance in developing therapies for chronic inflammatory diseases.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available carbazole derivatives. The synthetic pathway often includes alkylation reactions, cyclization processes, and subsequent functionalization steps to achieve the desired ester form .

Synthesis Table

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Alkylation | Carbazole + Ethyl Bromide | Acetone, KOH | High |

| 2 | Cyclization | Intermediate + Acid Catalyst | Heat | Moderate |

| 3 | Esterification | Alcohol + Acid Chloride | Reflux | High |

Material Science Applications

1. Organic Electronics

Carbazole derivatives are known for their excellent electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be utilized as a hole transport material due to its favorable charge transport characteristics .

2. Photovoltaic Devices

The incorporation of carbazole structures into photovoltaic devices has been shown to enhance efficiency by improving charge mobility and stability. Research has demonstrated that these compounds can effectively contribute to the overall performance of solar cells .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of various carbazole derivatives on different cancer cell lines. This compound was found to exhibit significant activity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Inflammation Modulation

In another study focusing on allergic responses, this compound was tested for its ability to inhibit the CRTH2 receptor in vitro. Results indicated a marked reduction in cytokine release from activated T cells, suggesting its potential as a therapeutic agent for allergic conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Ethyl 5-(2-chlorophenyl)-2-((3,4-dihydro-1H-carbazol-9(2H)-yl)methyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (9g)

- Structure : Incorporates a thiazolo[3,2-a]pyrimidine ring fused with the carbazole core and a 2-chlorophenyl substituent.

- Synthesis : Prepared via a Biginelli reaction catalyzed by chitosan-immobilized ionic liquids, highlighting green chemistry approaches .

1-(1-Methoxy-3,4-dihydro-1H-carbazol-9(2H)-yl)ethanone (261a)

- Structure : Features a methoxy group at the 1-position of the carbazole ring instead of an ethyl acetate side chain.

- Synthesis: Generated via electrochemical α-alkoxylation of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)ethanone, demonstrating novel oxidative dearomatization methods .

- Functional Impact : Methoxy substitution may enhance metabolic stability compared to ester groups.

Functional Group Replacements

N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline

- Structure : Replaces the ester group with a sulfonamide-aniline moiety.

- Synthesis : Prepared via reductive amination of carbazole-9-acetaldehyde and 4-(methylsulfonyl)aniline, forming strong intermolecular N–H⋯O hydrogen bonds .

- Applications : Sulfonamide groups are critical in drug design for targeting enzymes (e.g., COX-2) or receptors.

2-[(3R)-3-(4-Fluoro-N-methylphenylsulfonamido)-3,4-dihydro-1H-carbazol-9(2H,4bH,8aH)-yl]acetic Acid

- Structure : Contains a fluorophenylsulfonamido group and a hexahydrocarbazol core.

1,3,4-Oxadiazole Derivatives

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

- Structure : Combines a carbazole core with a 1,3,4-oxadiazole ring and methyl substituent.

- Synthesis : Condensation of 2-(9H-carbazol-9-yl)acetohydrazide with acetic anhydride .

- Biological Activity: Exhibits notable antibacterial and antifungal activity, with derivatives (e.g., 4b, 4d, 4e) showing higher efficacy against Staphylococcus aureus and Escherichia coli .

Key Research Findings

Antimicrobial Potency : 1,3,4-Oxadiazole derivatives (e.g., 4b, 4d, 4e) outperform ethyl ester analogs in antibacterial assays, likely due to enhanced electron-withdrawing effects and membrane penetration .

Receptor Targeting : Sulfonamide derivatives demonstrate selective binding to PTGIR, suggesting utility in cardiovascular therapies, though potency requires optimization .

Biological Activity

Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dihydrocarbazole derivatives with ethyl acetate under specific conditions. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times. For instance, microwave irradiation has been shown to enhance the efficiency of synthesizing tetrahydrocarbazole derivatives, which include the target compound .

2. Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Activity : Compounds derived from tetrahydrocarbazoles have demonstrated significant anticancer properties. For example, related compounds have shown inhibition rates of up to 81.47% against HeLa cells with IC50 values as low as 15.78 µM . The presence of a 1,2,3-triazole moiety in similar derivatives has been linked to enhanced anticancer activity through interactions with caspase-3 .

- Antimicrobial Activity : Research indicates that tetrahydrocarbazole derivatives exhibit moderate to good antimicrobial activity against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values for these compounds range widely, indicating their potential as antimicrobial agents .

Case Study 1: Anticancer Properties

A study investigated several carbazole derivatives, including this compound, for their efficacy against cancer cell lines. The results showed that compounds with specific substitutions on the carbazole ring exhibited superior activity compared to standard chemotherapeutics like Doxorubicin .

| Compound | Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|---|

| This compound | HeLa | 81.47% | 15.78 |

| Doxorubicin | HeLa | - | - |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial effects, various tetrahydrocarbazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had MIC values ranging from 4.69 µM to over 100 µM against different strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the tetrahydrocarbazole scaffold significantly influence biological activity. The incorporation of functional groups at specific positions enhances both anticancer and antimicrobial properties. For instance, the introduction of a triazole ring has been shown to improve binding affinity to target proteins involved in cancer cell apoptosis .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in cancer treatment and antimicrobial applications. Ongoing research into its structure-activity relationships and synthesis methods will likely yield further insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.